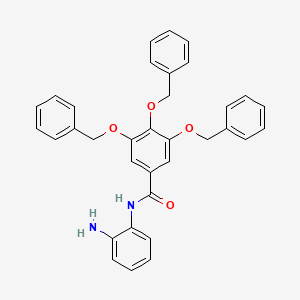
1,2-Ethanediamine, N-(2,2-diphenylethyl)-N'-(3-ethoxypropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N-(2,2-diphenylethyl)-N’-(3-ethoxypropyl)- is a complex organic compound that belongs to the class of diamines. Diamines are characterized by the presence of two amino groups attached to an alkane chain. This particular compound features additional functional groups, including diphenylethyl and ethoxypropyl, which may impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-(2,2-diphenylethyl)-N’-(3-ethoxypropyl)- typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Ethylenediamine, diphenylethyl bromide, and 3-ethoxypropyl bromide.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out in an organic solvent like ethanol or acetonitrile, under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques like distillation, crystallization, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediamine, N-(2,2-diphenylethyl)-N’-(3-ethoxypropyl)- can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reaction with reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Often performed in anhydrous conditions to prevent side reactions.
Substitution: Conducted in polar solvents with appropriate bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield corresponding amides or nitriles.
Reduction: Could produce primary or secondary amines.
Substitution: Results in the formation of new substituted amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a ligand in coordination chemistry or as a reagent in biochemical assays.
Medicine: Potential use in drug development or as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, or other industrial chemicals.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include:
Binding: Interaction with active sites of enzymes or receptors.
Inhibition/Activation: Modulation of enzyme activity or receptor signaling.
Complex Formation: Formation of stable complexes with metal ions or other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Ethanediamine, N,N’-diethyl-
- 1,2-Ethanediamine, N,N’-diphenyl-
- 1,2-Ethanediamine, N-(2-phenylethyl)-N’-(3-methoxypropyl)-
Uniqueness
1,2-Ethanediamine, N-(2,2-diphenylethyl)-N’-(3-ethoxypropyl)- is unique due to its specific functional groups, which may impart distinct chemical reactivity and physical properties compared to other diamines. These unique features could make it particularly valuable in specialized applications.
Eigenschaften
CAS-Nummer |
627519-47-5 |
|---|---|
Molekularformel |
C21H30N2O |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
N'-(2,2-diphenylethyl)-N-(3-ethoxypropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C21H30N2O/c1-2-24-17-9-14-22-15-16-23-18-21(19-10-5-3-6-11-19)20-12-7-4-8-13-20/h3-8,10-13,21-23H,2,9,14-18H2,1H3 |
InChI-Schlüssel |
DFVAHAMGDISNAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCCNCCNCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, [(4,4-diethoxy-2-butynyl)seleno]-](/img/structure/B12593618.png)
![2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12593620.png)






![6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B12593656.png)
![4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol](/img/structure/B12593660.png)


![2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12593684.png)
